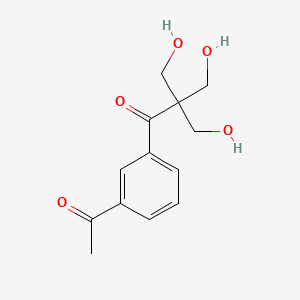![molecular formula C15H13NO7 B12611101 Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate CAS No. 649557-68-6](/img/structure/B12611101.png)
Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate is a chemical compound with the molecular formula C15H13NO7 and a molecular weight of 319.27 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a nitrophenyl group through a methoxy bridge. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate typically involves the esterification of 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated purification systems can streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate can be compared with other similar compounds to highlight its uniqueness:
Methyl 3,5-dihydroxybenzoate: Lacks the nitrophenyl group, resulting in different chemical properties and biological activities.
Methyl 4-hydroxy-3-nitrobenzoate: Contains a nitro group directly attached to the benzene ring, leading to different reactivity and applications.
Properties
CAS No. |
649557-68-6 |
|---|---|
Molecular Formula |
C15H13NO7 |
Molecular Weight |
319.27 g/mol |
IUPAC Name |
methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H13NO7/c1-22-15(19)10-6-12(17)14(13(18)7-10)23-8-9-4-2-3-5-11(9)16(20)21/h2-7,17-18H,8H2,1H3 |
InChI Key |
BLJDYXITZSQOJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)OCC2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


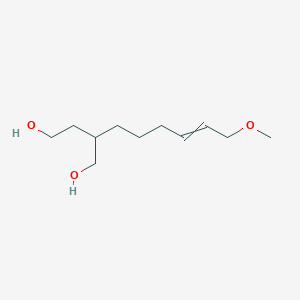
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
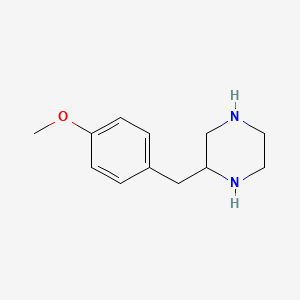
![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
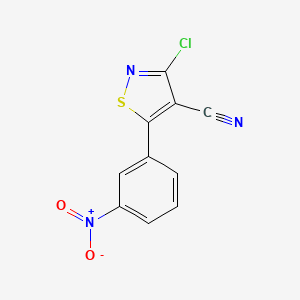
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)
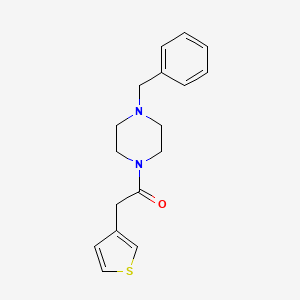
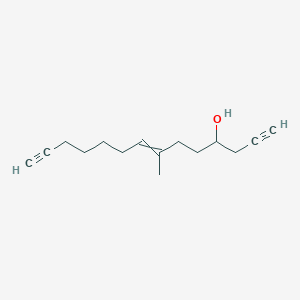
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
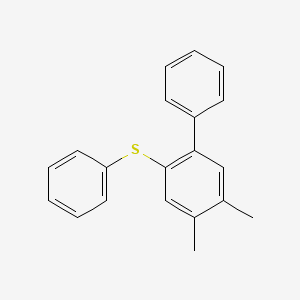
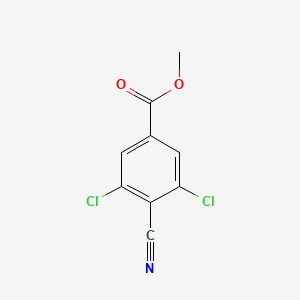
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
